molecular formula C33H36ClN7O2 B11413434 N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B11413434
M. Wt: 598.1 g/mol
InChI Key: FKKJHFMLBVQXEU-UHFFFAOYSA-N
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Description

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a triazoloquinazoline moiety, and a propanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the triazoloquinazoline moiety. The final step involves the formation of the propanamide group through an amide coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide can be compared with other similar compounds, such as:

  • This compound
  • This compound

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C33H36ClN7O2

Molecular Weight

598.1 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C33H36ClN7O2/c1-23-7-10-25(11-8-23)22-40-32(43)27-5-3-4-6-28(27)41-30(36-37-33(40)41)13-14-31(42)35-15-16-38-17-19-39(20-18-38)29-21-26(34)12-9-24(29)2/h3-12,21H,13-20,22H2,1-2H3,(H,35,42)

InChI Key

FKKJHFMLBVQXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN5CCN(CC5)C6=C(C=CC(=C6)Cl)C

Origin of Product

United States

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